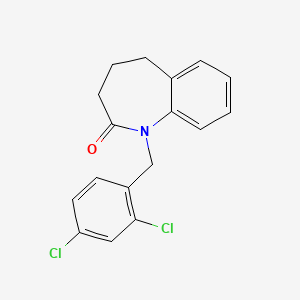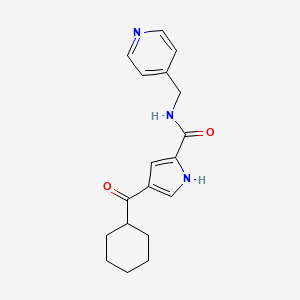
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CCPC) is a synthetic compound that has recently gained attention for its potential applications in the field of scientific research. It is an aromatic heterocyclic compound that is composed of pyrrole, cyclohexylcarbonyl, and 4-pyridinylmethyl groups. CCPC has been studied for its ability to interact with proteins and enzymes and has been found to have a wide range of applications, including in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Anticonvulsant Enaminones and Structural Analysis
Studies have explored the structural characteristics of enaminones, compounds related to 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, highlighting their potential as anticonvulsant agents. The crystal structure analysis of these compounds provides insights into their hydrogen bonding and molecular conformations, which are crucial for understanding their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Novel Polyamides and Material Science
Research in material science has led to the development of new polyamides through the polycondensation reaction of related compounds with aromatic diamines. These polyamides exhibit unique properties, such as high yield, inherent viscosities, and thermal stability, making them valuable for various applications in the field of polymers and advanced materials (Faghihi & Mozaffari, 2008).
Organic Chemistry and Synthesis Methods
The synthesis and functionalization of pyrrole derivatives demonstrate the versatility of 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide in organic chemistry. These studies focus on the development of efficient methods for creating biologically active compounds and exploring novel reaction pathways, contributing to the advancement of synthetic chemistry (Demir, Akhmedov, & Sesenoglu, 2002).
Propiedades
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(14-4-2-1-3-5-14)15-10-16(20-12-15)18(23)21-11-13-6-8-19-9-7-13/h6-10,12,14,20H,1-5,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFNUHQRLIFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

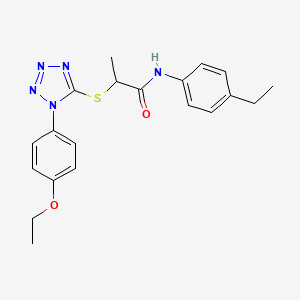
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)
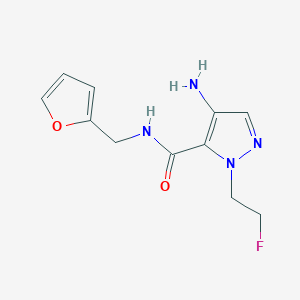
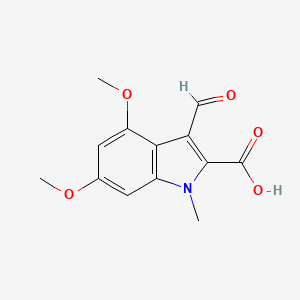
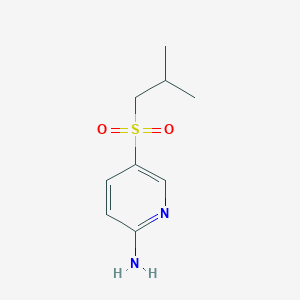

![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2893683.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)
![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)
![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)
![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)
